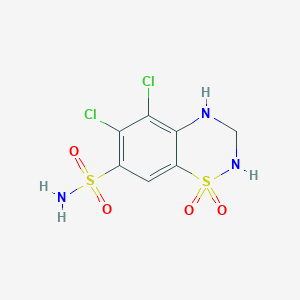

5-Chlorohydrochlorothiazide

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O4S2/c8-5-3(17(10,13)14)1-4-7(6(5)9)11-2-12-18(4,15)16/h1,11-12H,2H2,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNKBIJVLZUERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5233-42-1 | |

| Record name | 5-Chlorohydrochlorothiazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROHYDROCHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ0VQ8J83H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Reactions of 5 Chloro Hydrochlorothiazide

Primary Synthetic Routes and Methodologies

The production of hydrochlorothiazide (B1673439) and its derivatives, including the 5-chloro variant, primarily follows two established synthetic pathways. efpia.eunih.govnih.gov These routes involve the cyclization of a disulfamoylaniline precursor or the reduction of a related benzothiadiazine dioxide.

Reaction of 5-chloro-2,4-disulfamoylaniline with Formaldehyde (B43269) Derivatives

A principal method for synthesizing hydrochlorothiazide involves the reaction of 5-chloro-2,4-disulfamoylaniline with formaldehyde or its derivatives, such as paraformaldehyde. efpia.eunih.govnih.gov This reaction is typically carried out in an alkaline solution or nonaqueous media. innovareacademics.in The process leads to the formation of the dihydro-2H-1,2,4-benzothiadiazine ring system characteristic of hydrochlorothiazide.

In one patented method, 5-chloro-2,4-disulfamyl-aniline is heated with paraformaldehyde in the presence of hydrogen chloride dissolved in ethyl acetate (B1210297) and anhydrous diethyleneglycol dimethylether. google.com Another approach involves reacting 5-chloro-2,4-disulfamylaniline with formaldehyde in an alkaline solution. innovareacademics.in The reaction can be optimized to produce high-purity crystalline hydrochlorothiazide. google.com For instance, a process has been developed that yields the product with a purity of over 99.9% by reacting 4-Amino-6-chloro-l,3-benzenedisulfonamide with an aliphatic aldehyde in a suitable solvent, followed by the addition of water and distillation of the solvent. google.com

| Starting Material | Reagent | Solvent System | Key Condition | Product | Purity | Reference |

| 5-chloro-2,4-disulfamyl-aniline | paraformaldehyde, HCl | diethyleneglycol dimethylether, ethyl acetate | Heating | Hydrochlorothiazide | Not specified | google.com |

| 5-chloro-2,4-disulfamylaniline | formaldehyde | Alkaline solution | - | Hydrochlorothiazide | Not specified | innovareacademics.in |

| 4-Amino-6-chloro-l,3-benzenedisulfonamide | Aliphatic aldehyde | Suitable solvent | Reflux, solvent distillation | Hydrochlorothiazide | >99.9% | google.com |

Synthesis from 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide

An alternative primary synthetic route to hydrochlorothiazide is the reduction of 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide, also known as chlorothiazide (B1668834). nih.govchemicalbook.com This method involves the reduction of the double bond at the C3-C4 position of the chlorothiazide molecule. chemicalbook.com

One approach utilizes formaldehyde in an aqueous alkaline solution to achieve this reduction. efpia.eunih.govnih.gov Another patented process describes the reduction of chlorothiazide in the presence of ethanol, sodium hydroxide, formaldehyde, hydrochloric acid, and ammonia, yielding the product in a crystalline form. google.com A different method employs potassium borohydride (B1222165) and acetic acid in methanol (B129727) at low temperatures (-10 to 5 °C) to reduce chlorothiazide, resulting in a high yield of 93.9%. chemicalbook.com Furthermore, hydrogenation using a ruthenium on charcoal catalyst has also been reported for this transformation. chemdad.com

| Starting Material | Reducing Agent/Catalyst | Solvent/Reaction Conditions | Yield | Product | Reference |

| Chlorothiazide | Formaldehyde | Aqueous alkaline solution | Not specified | Hydrochlorothiazide | efpia.eunih.govnih.gov |

| Chlorothiazide | Formaldehyde, NaOH, HCl, NH3 | Ethanol | 62.3 - 79% | Hydrochlorothiazide | google.com |

| Chlorothiazide | Potassium borohydride, Acetic acid | Methanol, -10 to 5 °C | 93.9% | Hydrochlorothiazide | chemicalbook.com |

| Chlorothiazide | 5% Ruthenium on charcoal catalyst | Methanol, H2 (39 psig) | Not specified | Hydrochlorothiazide | chemdad.com |

Advanced Synthetic Modifications and Derivatization Studies

Building upon the core hydrochlorothiazide structure, researchers have explored various synthetic modifications to create novel derivatives with potentially enhanced or different biological activities. These studies often involve introducing new functional groups or heterocyclic rings.

Synthesis of Novel Hydrochlorothiazide Derivatives

The chemical structure of hydrochlorothiazide offers several sites for modification, allowing for the synthesis of a wide range of derivatives. rjptonline.org One common approach involves the reaction of hydrochlorothiazide with chloroacetyl chloride to form an intermediate, which can then be further reacted with various aromatic amines. This strategy has been used to create a series of novel chlorothiazide derivatives.

Another area of exploration is the synthesis of dimer impurities, such as N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxode. innovareacademics.in The synthesis of such dimers can occur by reacting hydrochlorothiazide with paraformaldehyde in acetonitrile (B52724) under microwave irradiation. innovareacademics.in Additionally, click chemistry has been employed to create 1,2,3-triazole modified analogues of hydrochlorothiazide. dntb.gov.ua

Exploration of Heterocyclic Ring Linkages

A significant focus in the derivatization of hydrochlorothiazide has been the introduction of other heterocyclic rings, which are known to be present in many biologically active molecules. rjptonline.orgmdpi.com The aim is often to combine the properties of hydrochlorothiazide with those of other heterocyclic systems.

For example, new hydrochlorothiazide derivatives have been synthesized by linking them to rings such as 1,3,4-thiadiazine, 3,5-dihydroxypyrazolidin, and diazenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. rjptonline.org The synthesis of a 1,3,4-thiadiazine-linked derivative involved a three-step process starting with the reaction of hydrochlorothiazide with chloroacetyl chloride, followed by reaction with hydrazine (B178648) hydrate, and finally with p-chlorophenyl isocyanate. rjptonline.org Another study reported the synthesis of pyrazolyl 1,3,4-thiadiazine derivatives. researchgate.net The presence of sulfur-containing heterocyclic rings, in particular, has been a subject of interest in the development of new compounds. nih.gov

Reaction Mechanisms and Chemical Pathways

The synthesis of hydrochlorothiazide and its derivatives is governed by specific reaction mechanisms. The primary route involving 5-chloro-2,4-disulfamoylaniline and formaldehyde proceeds through the cyclization of 4,6-sulfonamido-3-chloroaniline with paraformaldehyde, which also involves the simultaneous reduction of the double bond at the C3–C4 position. chemicalbook.com

The alternative pathway, the reduction of chlorothiazide, directly targets the C3-C4 double bond of the 1,2,4-benzothiadiazine ring. chemicalbook.com The mechanism of action of thiazide diuretics like hydrochlorothiazide is related to their ability to inhibit the Na+-Cl- symporter in the distal convoluted tubule of the kidney. While the exact antihypertensive mechanism is not fully understood, it may be related to effects on carbonic anhydrases or potassium channels in smooth muscle. hmdb.ca The chemical structure, featuring a benzothiadiazine core, is crucial for this activity. nih.gov Degradation pathways have also been studied, noting that the N-nitroso derivative of hydrochlorothiazide (NO-HCTZ) can degrade to form formaldehyde. efpia.eu

Hydrolytic Degradation Pathways

Hydrochlorothiazide and its derivatives are susceptible to hydrolytic degradation, a process that can be influenced by pH. google.compharxmonconsulting.com In aqueous solutions, hydrochlorothiazide can degrade to 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (ACD) and formaldehyde. pharxmonconsulting.com The rate of this hydrolysis is pH-dependent, with studies on hydrochlorothiazide showing maximum degradation at approximately pH 7.2 and minimum degradation between pH 2.2 and 3. pharxmonconsulting.com While solid forms of hydrochlorothiazide are generally stable, degradation can occur in solution. pharxmonconsulting.com

Under acidic, alkaline, and neutral hydrolytic conditions, 5-Chloro Hydrochlorothiazide can degrade. scielo.br One of the primary degradation products identified following hydrolysis is formed through the loss of formaldehyde, resulting in a compound with a molecular mass of 284 Da. scielo.br Specifically, under various stress conditions including acid, alkali, and neutral hydrolysis, 4-amino-6-chloro-1,3-benzenedisulfonamide has been identified as a significant degradation product. scielo.brresearchgate.net The hydrolysis of the thiadiazine ring is a key step in this degradation pathway. nih.gov

It has been noted that under high humidity conditions, the hydrolysis of hydrochlorothiazide can lead to the formation of trace amounts of formaldehyde. nih.gov The rate of hydrolytic degradation is generally greater in alkaline conditions compared to acidic conditions. google.com

Photolytic Decomposition and Photoreactivity Mechanisms

The photolytic behavior of hydrochlorothiazide and its derivatives is a critical aspect of their chemical stability, particularly under exposure to light.

Influence of UV Radiation

Exposure to near-UV light (λ > 310 nm) can induce the decomposition of hydrochlorothiazide in both aqueous and methanolic solutions. nih.govresearchgate.net This photodegradation is influenced by the solvent, with different products forming in water versus methanol. In aqueous solutions, photolysis can lead to the opening of the thiadiazine ring and dechlorination. nih.gov The presence of oxygen has been found to inhibit the decomposition process. nih.govresearchgate.net Studies have shown that hydrochlorothiazide is more sensitive to UV/Vis light at a pH greater than 4. researchgate.net The degradation rate under UV radiation is also affected by the initial concentration of the compound and the pH of the solution, with higher degradation rates observed at acidic pHs. sci-hub.se

Formation of Cation Radicals and Dechlorination

The mechanism of photolysis is suggested to involve the formation of a cation radical, which in turn facilitates the hydrolysis of the thiadiazine ring. nih.govresearchgate.netcapes.gov.br A primary event in the photolysis of hydrochlorothiazide is the removal of the chlorine substituent. nih.gov This dechlorination can result in the substitution of the chlorine atom with a hydrogen or an alkoxy group from the solvent. nih.gov The hydrolytic degradation product, 5-chloro-2,4-disulphonamido-aniline, is also susceptible to photolytic dechlorination through a similar mechanism. nih.govresearchgate.net

Nitrosation Reactions and Nitroso-Hydrochlorothiazide Formation

The secondary amine moiety within the hydrochlorothiazide structure makes it susceptible to nitrosation, leading to the formation of N-nitroso-hydrochlorothiazide (NO-HCT). acs.orgacs.org This reaction can occur when hydrochlorothiazide interacts with nitrosating agents, such as nitrite, particularly under acidic conditions. efpia.euchemicea.comgoogle.com The formation of NO-HCT has been observed in drug products and can be accelerated by certain conditions, like the use of dichloromethane (B109758) in liquid-liquid extraction. efpia.eu

Stability and Decomposition of N-Nitroso-Hydrochlorothiazide

N-Nitroso-hydrochlorothiazide is an unstable compound, especially under aqueous conditions at physiologically relevant pH. acs.orgacs.orgefpia.eu It degrades rapidly at pH values between 6 and 8. acs.orgacs.orguni-lj.si The degradation is significantly slower at pH values from 1 to 5, and the resulting impurity profile differs from that at higher pH. acs.orguni-lj.si At pH values from 1 to 5, hydrochlorothiazide itself is a key degradation product, along with formaldehyde and an aminobenzenesulfonic acid derivative. acs.orguni-lj.si The aryl diazonium salt, a potential metabolite of NO-HCT, is highly unstable above pH 5 and is not observed as a direct degradation product in the typical pathway. acs.orgacs.orguni-lj.si

Formation of Formaldehyde and Other Degradation Products

The degradation of N-nitroso-hydrochlorothiazide yields several products. The main degradation products identified at pH 6 to 8 are formaldehyde, a thiatriazine derivative, and an aminobenzenesulfonic acid derivative. acs.orgacs.orguni-lj.si The formation of formaldehyde from the degradation of NO-HCT has been shown to be rapid and stoichiometric at neutral pH. efpia.eu At lower pH values (1 to 5), formaldehyde and an aminobenzenesulfonic acid are also major degradation products. acs.org At pH 1, the aminobenzenesulfonic acid derivative can be transformed into the corresponding diazonium salt in a small yield. acs.orguni-lj.si

Table of Degradation Products and Conditions

| Condition | Key Degradation Products | Reference |

|---|---|---|

| Hydrolysis (Acidic, Alkaline, Neutral) | 4-amino-6-chloro-1,3-benzenedisulfonamide, Formaldehyde | pharxmonconsulting.comscielo.br |

| Photolysis (UV Radiation) | Dechlorinated products, Ring-opened products | nih.gov |

| Nitrosation followed by Degradation (pH 6-8) | Formaldehyde, Thiatriazine, Aminobenzenesulfonic acid derivative | acs.orguni-lj.si |

| Nitrosation followed by Degradation (pH 1-5) | Hydrochlorothiazide, Formaldehyde, Aminobenzenesulfonic acid | acs.orguni-lj.si |

Impurity Profiling and Characterization in 5 Chloro Hydrochlorothiazide Research

Identification and Structural Elucidation of Impurities

The manufacturing process and subsequent storage of 5-Chloro Hydrochlorothiazide (B1673439) can lead to the formation of several types of impurities, including dimer impurities, process-related impurities, and degradation products.

Dimer Impurities (e.g., HCTZ-CH2-HCTZ isomers)

During the synthesis of hydrochlorothiazide, a notable impurity that can form is a dimer where two HCTZ molecules are linked by a methylene (B1212753) bridge (HCTZ-CH2-HCTZ). pharxmonconsulting.comnih.gov This type of impurity is considered a by-product of the synthesis, which involves the reaction of 5-chloro-2,4-disulfamylaniline with formaldehyde (B43269). innovareacademics.in The presence of multiple reactive amine and sulfonamide groups on the HCTZ molecule creates the potential for the formation of several structural isomers of this dimer. pharxmonconsulting.comnih.gov

One specific isomer has been identified as 4-[{6-chloro-3,4,-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide}-methyl]-6-chloro-3-hydro-H-1,2,4-benzothiadiazine-7-sulfonamide-1,1,dioxide. pharxmonconsulting.com The structural elucidation of these complex molecules requires advanced analytical techniques, including two-dimensional NMR spectroscopy (COSY, NOESY, and TOCSY) and mass spectrometry. nih.gov The concentration of these dimer impurities has been observed to range from 0.02% to 1.1% in various batches of hydrochlorothiazide. nih.gov Another reported dimer impurity has the IUPAC name N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxode. innovareacademics.inresearchgate.net

Table 1: Reported Dimer Impurities in Hydrochlorothiazide

| Impurity Name | Common Name/Abbreviation | Molecular Formula | Molecular Weight (amu) |

|---|---|---|---|

| N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxode | HCTZ Dimer (Imp-C) | C15H16Cl2N6O8S4 | 607.49 |

Process Impurities (e.g., Chlorothiazide (B1668834), 4-amino-6-chlorobenzene-1,3-disulfonamide (Salamide))

Process impurities are substances that are formed during the manufacturing process and are often related to the starting materials or intermediates. For hydrochlorothiazide and by extension, its 5-chloro derivative, two well-recognized process impurities are Chlorothiazide (CTZ) and 4-amino-6-chlorobenzene-1,3-disulfonamide, also known as Salamide (DSA). pharxmonconsulting.comresearchgate.net

Chlorothiazide is generated through an oxidation reaction during the synthesis process. researchgate.net Salamide (DSA) is a key starting material for the synthesis of HCTZ. innovareacademics.in The presence of these impurities is a significant concern, and their levels are carefully monitored. For instance, Salamide has been flagged for its potential mutagenicity. researchgate.netresearchgate.net

Table 2: Common Process Impurities in Hydrochlorothiazide

| Impurity Name | Common Name/Abbreviation | CAS Number | Molecular Formula | Molecular Weight (amu) |

|---|---|---|---|---|

| Chlorothiazide | CTZ | 58-94-6 | C7H6ClN3O4S2 | 295.72 |

Degradation Products and Unknown Degradates

Hydrochlorothiazide can degrade under various stress conditions, such as hydrolysis (acidic, basic, and neutral) and oxidation, leading to the formation of degradation products. scielo.brscielo.br It is generally stable under photolytic and thermal stress. scielo.brscielo.br

A primary degradation pathway for HCTZ in aqueous solutions is hydrolysis, which yields Salamide (DSA) and formaldehyde. pharxmonconsulting.comresearchgate.net Under oxidative stress, HCTZ can degrade to form two products: one being the same as the hydrolytic degradation product (Salamide), and the other identified as 6-chloro-2-oxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. scielo.brresearchgate.net

Furthermore, the potential for the formation of N-nitroso-hydrochlorothiazide (NO-HCTZ) has been investigated. jksus.orgacs.org This nitrosamine (B1359907) impurity is of particular concern due to the carcinogenic potential of the nitrosamine class of compounds. jksus.org Studies have shown that NO-HCTZ is unstable at physiological pH, rapidly degrading into formaldehyde and other products. acs.orgefpia.eu The identification and characterization of unknown degradates are crucial for a complete impurity profile and are often accomplished using LC-MS/MS studies to elucidate their structures. scielo.brscielo.br

Analytical Methodologies for Impurity Quantification

Accurate quantification of impurities is paramount for quality control. To this end, various sophisticated analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of impurities in hydrochlorothiazide. japsonline.comijpsdronline.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated according to ICH guidelines for specificity, linearity, accuracy, and precision. japsonline.comscirp.org These methods can effectively separate the main compound from its various impurities, including process-related impurities and degradation products. japsonline.comnih.gov

For example, a stability-indicating HPLC method might use a C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724), with UV detection at a specific wavelength (e.g., 270 nm or 265 nm). japsonline.comscirp.org Such methods have been successfully applied to quantify impurities in fixed-dose combination tablets containing hydrochlorothiazide. scirp.org

Ultra-Performance Liquid Chromatography (UPLC), an advancement over HPLC, offers higher resolution, sensitivity, and speed of analysis. ijpsdronline.com UPLC systems, often coupled with mass spectrometry, provide a powerful tool for separating and quantifying a wide range of impurities in a shorter time frame. ijpsdronline.comijpsdronline.com For instance, a UPLC method was developed to separate 28 different peaks corresponding to amlodipine, hydrochlorothiazide, olmesartan, and their respective impurities within 45 minutes. ijpsdronline.comijpsdronline.com

Table 3: Example HPLC/UPLC Method Parameters for HCTZ Impurity Analysis

| Parameter | HPLC Example japsonline.com | UPLC Example ijpsdronline.com |

|---|---|---|

| Column | Reversed-phase C18 | Waters X-Bridge Phenyl (4.6x150 mm), 3.0 µm |

| Mobile Phase | Methanol: Buffer pH 3.2 (60:40 v/v) | Gradient of Phosphate buffer pH 3.0 and Acetonitrile |

| Flow Rate | 1 mL/min | 0.9 mL/min |

| Detection | UV at 270 nm | UV at 237 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the structural elucidation and sensitive quantification of impurities. scielo.brscielo.br LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio (m/z). pharxmonconsulting.cominnovareacademics.in

This technique has been crucial in identifying HCTZ-CH2-HCTZ dimer isomers and characterizing degradation products formed under stress conditions. pharxmonconsulting.comnih.govscielo.brscielo.br For instance, LC-MS/MS was used to confirm the molecular structure of a synthesized dimer impurity, which showed a molecular ion at m/z 604.7 [M-1]. innovareacademics.in Furthermore, highly sensitive UPLC-MS/MS methods have been developed for the quantification of trace-level impurities like N-nitroso-hydrochlorothiazide, achieving limits of quantification (LOQ) in the parts per million (ppm) range. jksus.org

The use of electrospray ionization (ESI) is common in LC-MS analysis of hydrochlorothiazide and its impurities, allowing for the detection of protonated or deprotonated molecules. nih.govscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C, 2D COSY, NOESY, TOCSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including pharmaceutical impurities. omchemlabs.in Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are utilized to provide a comprehensive understanding of the molecular structure of 5-Chloro Hydrochlorothiazide and its related substances. omchemlabs.innih.gov

¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. nih.gov For instance, in the analysis of impurities related to Hydrochlorothiazide (HCTZ), ¹H NMR can reveal the number of unique protons and their connectivity, while ¹³C NMR can identify the different carbon environments. pharxmonconsulting.comefpia.eu

Advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Total Correlation Spectroscopy (TOCSY) are instrumental in solving complex structural problems. nih.gov These techniques were successfully used to identify a specific methylene-bridged HCTZ-CH2-HCTZ isomer impurity. nih.govpharxmonconsulting.com The COSY experiment helps establish proton-proton couplings, TOCSY extends these correlations within a spin system, and NOESY identifies protons that are close in space, which is crucial for determining stereochemistry and the specific linkage points in isomers. nih.govpharxmonconsulting.com The analysis of the ¹H NMR spectrum of this impurity was not similar to that of HCTZ, suggesting an asymmetric structure, which was confirmed by 2D NMR data. pharxmonconsulting.com

Table 1: Representative NMR Data for Hydrochlorothiazide-Related Compounds

| Technique | Compound/Impurity | Observed Chemical Shifts (ppm) / Findings | Reference |

|---|---|---|---|

| ¹H NMR | HCTZ-CH2-HCTZ Impurity | Showed three unique methylene groups (4.81 ppm; d, 2H and 4.73 ppm; d, 4H in acidified DMSO-d6), indicating an asymmetric structure. | pharxmonconsulting.com |

| ¹³C NMR | HCTZ-CH2-HCTZ Impurity | Showed three unique methylene carbons (61.96, 58.06, and 55.20 ppm), substantiating the asymmetric nature of the impurity. | pharxmonconsulting.com |

| ¹³C NMR | NO-HCTZ-impA | The absence of a signal around 115 ppm proved the compound is not a diazonium ion, confirming a thiatriazine structure. | efpia.eu |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a widely used technique for the quantitative analysis and characterization of pharmaceutical compounds containing chromophores. omchemlabs.in For 5-Chloro Hydrochlorothiazide, UV spectroscopy is employed to determine its concentration in solutions and to assist in its identification. caymanchem.com

The UV spectrum of 5-Chloro Hydrochlorothiazide in organic solvents like DMSO and dimethylformamide (DMF) shows maximum absorbance (λmax) at approximately 230 nm and 272 nm. caymanchem.com This characteristic absorption pattern is utilized in various analytical methods, including HPLC with UV detection, for the quantification of the compound and its impurities. pharxmonconsulting.comderpharmachemica.com In method development, the UV spectrum of Hydrochlorothiazide is typically scanned from 200 nm to 400 nm to determine the λmax, which is consistently found to be around 272 nm. derpharmachemica.comresearchgate.net Derivative spectrophotometry has also been applied to determine hydrochlorothiazide in the presence of its degradation products, enhancing specificity by resolving overlapping spectral bands. tandfonline.com

Table 2: UV Spectroscopic Data for 5-Chloro Hydrochlorothiazide

| Parameter | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| λmax | 230 nm, 272 nm | DMSO, DMF | caymanchem.com |

| λmax for HCTZ | 272 nm | Distilled water, 0.01N NaOH | derpharmachemica.com |

Solid Phase Extraction (SPE) for Impurity Enrichment

Solid Phase Extraction (SPE) is a crucial sample preparation technique used to concentrate and purify analytes from a complex matrix. nih.govpharxmonconsulting.com In the context of impurity profiling of Hydrochlorothiazide, SPE is particularly valuable for enriching low-level impurities to a concentration that allows for their subsequent characterization by spectroscopic methods. researchgate.net

Research has demonstrated the successful use of SPE in combination with reverse-phase HPLC to isolate and purify impurities from bulk Hydrochlorothiazide. nih.govpharxmonconsulting.com In one specific application, a C18 SPE cartridge was used to retain the impurity of interest while allowing the bulk of the Hydrochlorothiazide to pass through or be washed away. pharxmonconsulting.com The sample, dissolved in a mixture of aqueous buffer and acetonitrile, was loaded onto a conditioned C18 cartridge, effectively concentrating the target impurity for further analysis. pharxmonconsulting.com This enrichment is often a necessary prerequisite for obtaining sufficient quantities of an impurity for definitive structural elucidation by techniques like NMR and Mass Spectrometry. omchemlabs.in

Stability-Indicating Analytical Method Development

The development of stability-indicating analytical methods (SIAMs) is a regulatory requirement to ensure that a drug product's quality is maintained over its shelf life. japsonline.comscielo.br These methods must be able to separate the API from its degradation products, process impurities, and excipients, thereby providing a clear measure of the drug's stability. austinpublishinggroup.comresearchgate.net For 5-Chloro Hydrochlorothiazide, as with other pharmaceutical compounds, robust stability-indicating HPLC methods are developed and validated. researchgate.netscirp.org

Validation as per ICH Guidelines

The validation of an analytical method is performed to demonstrate its suitability for its intended purpose, following the comprehensive guidelines set by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline. scielo.brscirp.org This ensures that the method is reliable, reproducible, and accurate for the quantification of the API and its impurities. japsonline.comresearchgate.net

The validation process encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. japsonline.comscielo.br This is often demonstrated through forced degradation studies and analysis of spiked placebo samples. researchgate.netscirp.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. japsonline.com For Hydrochlorothiazide, linearity has been established in ranges such as 60-140 µg/mL. japsonline.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies on spiked samples. scielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). japsonline.comscielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. japsonline.comresearchgate.net For 5-Chloro HCT, an LOQ of 0.047 µg/mL has been reported in a validated method. researchgate.netscirp.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. austinpublishinggroup.comscirp.org

Stress Testing under Varied Environmental Conditions

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. scielo.br It involves subjecting the drug substance to conditions more severe than accelerated storage to generate degradation products and demonstrate the method's ability to separate them from the intact drug. japsonline.comresearchgate.net The ICH guidelines mandate stress testing to elucidate the intrinsic stability of the drug molecule. scielo.br

Hydrochlorothiazide, and by extension its derivatives, has been subjected to a range of stress conditions:

Acid Hydrolysis: Degradation is typically induced by heating the drug in a solution of hydrochloric acid (e.g., 1 M HCl at 80°C). austinpublishinggroup.comscielo.br

Base Hydrolysis: The drug is exposed to a basic solution (e.g., 1 M NaOH at 80°C) to induce degradation. scielo.brresearchgate.net

Oxidative Degradation: Stressing with an oxidizing agent like hydrogen peroxide (e.g., 3-6% H₂O₂ at 80°C) is performed. scielo.brresearchgate.net Studies have shown that HCTZ can form one or two degradants under oxidative conditions, depending on the concentration of H₂O₂. scielo.br

Thermal Degradation: The stability of the solid drug is tested by exposing it to dry heat (e.g., 4 days at 100°C). pharxmonconsulting.com

Photolytic Degradation: The drug is exposed to UV light to assess its photosensitivity. japsonline.comaustinpublishinggroup.com

Results from these studies indicate that Hydrochlorothiazide degrades under hydrolytic (acidic, basic, neutral) and oxidative conditions, while showing greater stability under thermal and photolytic stress. scielo.br The separation of the resulting degradation peaks from the main drug peak in the chromatogram confirms the stability-indicating nature of the analytical method. japsonline.com

Table 3: Summary of Stress Testing Conditions for Hydrochlorothiazide

| Stress Condition | Reagent/Parameter | Duration/Temperature | Outcome | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 1 M HCl | 30 min at 80°C | Degradation observed, one degradant formed. | scielo.br |

| Base Hydrolysis | 1 M NaOH | 1 hour at 80°C | Degradation observed, one degradant formed. | scielo.br |

| Neutral Hydrolysis | Water | 2 hours at 80°C | 22% degradation observed. | scielo.br |

| Oxidation | 6% H₂O₂ | 2 hours at 80°C | Degradation observed, two degradants formed. | scielo.br |

| Dry Heat | Solid powder | 4 days at 100°C | Yielded only the degradate DSA. | pharxmonconsulting.com |

Structure Activity Relationship Sar Studies of 5 Chloro Hydrochlorothiazide and Analogues

Correlation of Structural Modifications with Diuretic Activity

The diuretic activity of hydrochlorothiazide (B1673439) and its analogues is intricately linked to specific structural features of the benzothiadiazine core. Modifications at various positions on this nucleus can significantly enhance or diminish the diuretic effect.

A primary requirement for diuretic activity is the presence of an unsubstituted sulfonamide group at position 7. gpatindia.comnuph.edu.ua Removal or substitution of this group leads to a significant reduction or complete loss of diuretic action. gpatindia.com Another critical feature is an electron-withdrawing group at position 6. Substituents like chloro (Cl) or trifluoromethyl (CF3) are essential for high potency. gpatindia.comijprajournal.com Replacing the hydrogen at this position results in compounds with minimal diuretic activity, while introducing an electron-donating group significantly curtails it. gpatindia.com

Saturation of the double bond between the 3rd and 4th positions of the thiadiazine ring to form a dihydro-benzothiadiazine derivative, such as in hydrochlorothiazide, increases diuretic potency by approximately tenfold compared to its unsaturated counterpart, chlorothiazide (B1668834). gpatindia.comijprajournal.com Further modifications at other positions have varying effects. Substitution at position 4, 5, or 8 with an alkyl group generally leads to decreased diuretic activity. pharmacy180.com The introduction of a small alkyl group at the 2-N position is tolerated and can influence the duration of action. gpatindia.compharmacy180.com

| Position of Modification | Structural Requirement/Modification | Effect on Diuretic Activity | Reference |

|---|---|---|---|

| 2-N | Substitution with a small alkyl group. | Tolerated; can increase the duration of action. | gpatindia.compharmacy180.com |

| 3 | Substitution with a lipophilic group (e.g., haloalkyl, aralkyl). | Increases potency and duration of action. | gpatindia.com |

| 3-4 Bond | Saturation of the double bond. | Increases potency by 3 to 10-fold. | gpatindia.compharmacy180.com |

| 4, 5, or 8 | Substitution with an alkyl group. | Diminishes or abolishes activity. | pharmacy180.com |

| 6 | Presence of an electron-withdrawing group (e.g., -Cl, -CF3). | Essential for high diuretic activity. | gpatindia.comijprajournal.com |

| 7 | An unsubstituted sulfonamide (-SO2NH2) group. | Essential for diuretic activity. | gpatindia.comnuph.edu.uapharmacy180.com |

Influence of Substituents on Pharmacological Efficacy

The nature and position of substituents on the hydrochlorothiazide scaffold directly modulate its pharmacological efficacy, including potency and duration of action. The substituent at position 6 is a key determinant of diuretic potency. gpatindia.com Electron-withdrawing groups like chloro and trifluoromethyl confer high activity, making these compounds effective diuretics. ijprajournal.com The presence of the chloro group at position 5 in 5-Chloro Hydrochlorothiazide, in addition to the one at position 6, would likely modulate the electronic properties of the aromatic ring, although specific efficacy data is not widely available.

Substitutions at position 3 have a profound impact on both potency and the duration of action. Introducing lipophilic groups, such as haloalkyl, aralkyl, or thioether entities, can significantly increase potency. gpatindia.comijprajournal.com This enhancement is often correlated with the lipid solubility of the resulting analogue, which can lead to a longer duration of action. gpatindia.com For instance, substituting the C3 position of hydrochlorothiazide with a lipophilic group can result in compounds with a more extended pharmacological effect. pharmacy180.com Similarly, alkyl substitution at the 2-N position can also prolong the duration of action. gpatindia.com

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships of diuretics like hydrochlorothiazide at the molecular level. These methods provide critical insights into how these drugs interact with their biological target, the Na+-Cl− cotransporter (NCC). nih.govresearchgate.net

Recent cryo-electron microscopy (cryo-EM) studies have successfully determined the structure of the human NCC in complex with hydrochlorothiazide. rcsb.orgebi.ac.uk These structural studies reveal that thiazide diuretics bind to an orthosteric site within the transporter, effectively blocking the ion translocation pathway. researchgate.netrcsb.org The drug molecule physically obstructs the pathway, locking the transporter in an outward-facing conformation and preventing it from cycling, which is necessary for ion transport. nih.gov Molecular modeling based on these structures allows for the precise identification of key amino acid residues in the binding pocket that interact with the drug. This provides a molecular basis for the observed SAR, explaining why certain chemical features are essential for binding and inhibition. nih.govresearchgate.net

Furthermore, computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to investigate the electronic properties and dynamic behavior of these molecules. ebi.ac.uk These methods can predict properties like chemical reactivity and bioactivity by analyzing frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) maps. Such computational approaches are crucial for the rational design of new, potentially more potent and specific diuretic agents and for optimizing existing ones to enhance efficacy. researchgate.net

Mechanistic Investigations of 5 Chloro Hydrochlorothiazide at the Molecular and Cellular Levels

Inhibition of Sodium-Chloride Cotransporter (SLC12A3)

The principal mechanism of action of hydrochlorothiazide (B1673439) and its derivatives, including 5-Chloro Hydrochlorothiazide, is the inhibition of the sodium-chloride cotransporter (SLC12A3), also known as the thiazide-sensitive Na+-Cl- cotransporter (NCC). drugbank.comt3db.canih.gov This transporter is predominantly located on the apical membrane of the epithelial cells in the distal convoluted tubule of the kidney. t3db.camanasalifesciences.com The distal convoluted tubule is responsible for reabsorbing approximately 5-10% of the filtered sodium load. manasalifesciences.comnih.govdroracle.ai

By binding to and inhibiting SLC12A3, 5-Chloro Hydrochlorothiazide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. drugbank.comdroracle.aiwikipedia.org Cryo-electron microscopy studies have revealed that thiazide diuretics bind to a site that overlaps with the chloride-binding site on the transporter, effectively locking it in an outward-facing conformation and preventing ion translocation. nih.gov This inhibition leads to an increased concentration of sodium and chloride in the tubular fluid, which in turn causes an osmotic loss of water, resulting in diuresis. drugbank.commanasalifesciences.com

Effects on Ion Transport Mechanisms

The inhibition of the SLC12A3 transporter by 5-Chloro Hydrochlorothiazide sets off a cascade of effects on other ion transport mechanisms throughout the nephron.

Sodium, Chloride, Potassium, and Bicarbonate Excretion

The primary consequence of SLC12A3 inhibition is a significant increase in the urinary excretion of sodium and chloride ions. wikipedia.orgcaymanchem.com This natriuretic and chloruretic effect is the basis of its diuretic action. nih.gov The increased delivery of sodium to the collecting duct stimulates the exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), leading to an increase in potassium excretion (kaliuresis). manasalifesciences.com

Furthermore, 5-Chloro Hydrochlorothiazide can also increase the excretion of bicarbonate ions. caymanchem.com This is likely a secondary effect related to its weak inhibition of carbonic anhydrase and alterations in downstream tubular transport processes.

Sodium-Potassium ATPase Activity Modulation

The inhibition of sodium entry into the distal convoluted tubule cells by 5-Chloro Hydrochlorothiazide indirectly affects the activity of the basolateral sodium-potassium ATPase pump. t3db.camanasalifesciences.com This pump actively transports sodium out of the cell and potassium into the cell, maintaining the low intracellular sodium concentration that drives sodium reabsorption from the tubular fluid. t3db.ca By blocking the apical entry of sodium, the demand on the Na+-K+-ATPase is reduced, leading to a modulation of its activity.

Weak Inhibitory Action on Carbonic Anhydrase

Hydrochlorothiazide and its derivatives are known to possess a weak inhibitory effect on carbonic anhydrase. nih.govlookchem.comchemdad.com This action is considerably less potent than their inhibition of the SLC12A3 transporter. lookchem.comchemdad.com Research has shown that the vasodilator effect of hydrochlorothiazide may be partly attributed to the inhibition of carbonic anhydrase in vascular smooth muscle cells. nih.govahajournals.org This inhibition leads to intracellular alkalinization, which in turn activates calcium-activated potassium (KCa) channels, resulting in vasorelaxation. nih.govahajournals.org However, compared to other thiazide diuretics, the carbonic anhydrase inhibitory activity of hydrochlorothiazide is considered minimal. ahajournals.org

Biomolecular Interactions (e.g., Protein Binding)

In the bloodstream, hydrochlorothiazide is known to bind to plasma proteins, with reported binding percentages ranging from 40% to 68%. drugbank.comnih.gov It has been shown to specifically bind to human serum albumin. drugbank.comnih.gov This binding is an important pharmacokinetic parameter as it influences the drug's distribution and availability to its target sites.

Toxicological and Safety Research of 5 Chloro Hydrochlorothiazide and Its Metabolites/impurities

Preclinical Toxicology Studies in Animal Models

Preclinical studies in animal models are crucial for identifying potential target organs for toxicity and for determining the carcinogenic potential of a drug candidate before human trials.

Long-term studies in animals are designed to assess the potential for a substance to cause chronic toxicity and cancer over a significant portion of the animal's lifespan. epa.gov

In chronic toxicity studies, rats fed diets containing hydrochlorothiazide (B1673439) for two years exhibited an increased incidence and severity of chronic progressive nephropathy and related secondary lesions like polyarteritis and mural thrombosis. europa.eunih.gov Additionally, signs of chronic renal disease, such as parathyroid hyperplasia, mineralization in various organs, and fibrous osteodystrophy, were more frequent in the dosed groups. nih.govresearchgate.net In contrast, a two-year study in mice showed only negligible effects on body weight and no increase in non-neoplastic lesions in the kidney, urinary bladder, or any other organ that could be attributed to hydrochlorothiazide administration. nih.gov

Prechronic studies have identified the kidney and urinary bladder as primary targets for hydrochlorothiazide-related toxicity in rodents. In 13-week studies, rats receiving hydrochlorothiazide in their diet showed dose-related kidney mineralization, which was judged to be minimal to mild at the lowest doses. nih.govnih.gov Increased nephrosis was also a key toxic effect observed in rats. researchgate.net

In mice, 13-week studies revealed chemical-related effects including nephrosis, the formation of calculi (stones) in the urinary bladder, inflammation, and epithelial hyperplasia in the urinary bladder. researchgate.net Deaths were observed in male and female mice at the highest dose level in the 13-week study, which were likely related to the administration of the chemical. nih.govnih.gov In shorter 15-day studies, calculi were found in the urinary bladders of male and female mice at higher concentrations. nih.govnih.gov

| Species | Duration of Study | Organ | Observed Toxicities | Reference |

|---|---|---|---|---|

| Rat | 13 weeks | Kidney | Dose-related mineralization, Increased nephrosis | researchgate.netnih.govnih.gov |

| Rat | 2 years | Kidney | Chronic progressive nephropathy, Polyarteritis, Mural thrombosis | europa.eunih.gov |

| Mouse | 15 days | Urinary Bladder | Calculi formation | nih.govnih.gov |

| Mouse | 13 weeks | Kidney, Urinary Bladder | Nephrosis, Calculi, Inflammation, Epithelial hyperplasia | researchgate.net |

Chronic Toxicity and Carcinogenicity Assessments

Mutagenicity and Genotoxicity Assessments

Mutagenicity and genotoxicity assays are conducted to assess the potential of a substance to cause genetic mutations or chromosomal damage.

Hydrochlorothiazide has been evaluated in a variety of in vitro and in vivo genotoxicity assays. It was not found to be mutagenic in the Ames test with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, or in Escherichia coli. fda.govnih.govdrugs.com However, one study noted a small, reproducible, concentration-dependent increase in revertants in the TA98 strain in the absence of metabolic activation. nih.gov

Positive results were observed in the in vitro CHO Sister Chromatid Exchange (clastogenicity) and Mouse Lymphoma Cell (mutagenicity) assays at high concentrations. fda.govdrugs.com Hydrochlorothiazide also induced mitotic recombination and nondisjunction in Aspergillus nidulans. fda.govnih.gov In contrast, it did not induce chromosomal aberrations in Chinese hamster ovary (CHO) cells in vitro or in in vivo assays using mouse germinal cell chromosomes, Chinese hamster bone marrow chromosomes, and the Drosophila sex-linked recessive lethal trait gene. fda.govnih.govdrugs.com While some in vitro tests showed equivocal mutagenic activity, the negative results from in vivo tests suggest that hydrochlorothiazide and its metabolites are not considered a genotoxic hazard. europa.eu

The purity of hydrochlorothiazide can be a challenge for the pharmaceutical industry, and the mutagenic potential of its impurities is a safety concern. nih.govtandfonline.comresearchgate.net One major impurity, salamide (4-amino-6-chlorobenzene-1,3-disulphonamide), has a primary amino group, a structure that has been associated with carcinogenic activity. nih.govresearchgate.net

Salamide was tested for mutagenic potential in several strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA and WP2 [pKM101]) at various concentrations up to 5000 μ g/plate . nih.govresearchgate.net The studies were conducted both with and without a metabolic activation system (S9 mix). nih.govresearchgate.net The results showed no mutagenic activity for salamide in any of the bacterial strains tested under either condition. nih.govresearchgate.net Based on these findings, salamide is classified as an ordinary impurity. nih.govtandfonline.com

Another impurity, N-nitroso-hydrochlorothiazide (NO-HCTZ), has also been investigated. nih.govresearchgate.net While initial Ames tests showed a positive mutagenic response, further investigation revealed that NO-HCTZ is unstable under the test conditions and degrades to produce formaldehyde (B43269), among other products. nih.govresearchgate.netresearchgate.net The mutagenic profile of NO-HCTZ was found to align with that of formaldehyde, indicating that the observed mutagenicity is an indirect effect of this degradation product and not from NO-HCTZ itself. nih.govresearchgate.net

| Compound | Test System | Result | Reference |

|---|---|---|---|

| Hydrochlorothiazide | Ames Test (S. typhimurium, E. coli) | Negative (with some equivocal results in one strain) | fda.govnih.govdrugs.com |

| Hydrochlorothiazide | CHO Sister Chromatid Exchange | Positive | fda.govdrugs.com |

| Hydrochlorothiazide | Mouse Lymphoma Cell Assay | Positive | fda.govdrugs.com |

| Salamide | Ames Test (S. typhimurium, E. coli) | Negative | nih.govresearchgate.net |

| N-nitroso-hydrochlorothiazide (NO-HCTZ) | Ames Test | Positive (attributed to formaldehyde degradation product) | nih.govresearchgate.net |

Ames Test and Related Studies

Mechanisms of Photosensitization and Phototoxicity

Hydrochlorothiazide is a known photosensitizing agent, meaning it can make the skin more sensitive to light, leading to phototoxic reactions. actasdermo.orgcnodes.ca These reactions are a significant adverse effect and are thought to contribute to an increased risk of non-melanoma skin cancer. nih.govresearchgate.net

The underlying mechanism of hydrochlorothiazide-induced phototoxicity is believed to involve the generation of reactive oxygen species (ROS). nih.govnih.gov When exposed to ultraviolet A (UVA) radiation, hydrochlorothiazide can become photo-excited, leading to the formation of ROS which can damage cellular components like lipids and proteins, causing inflammation and cytotoxicity. cnodes.ca This process can also lead to DNA damage, contributing to photogenotoxic effects. cnodes.ca

In vitro studies using normal human skin cells (melanocytes and fibroblasts) have shown that simultaneous exposure to hydrochlorothiazide and UVA radiation leads to a decrease in cell viability. nih.govnih.gov This phototoxic effect is associated with oxidative stress, as evidenced by an increase in ROS generation and oxidation of intracellular thiols. nih.govnih.gov Furthermore, a significant reduction in mitochondrial potential was observed in both melanocytes and fibroblasts after exposure to hydrochlorothiazide and UVA radiation. nih.govnih.gov

Research using human skin biopsies has further elucidated the molecular mechanisms. researchgate.net In hydrochlorothiazide-treated biopsies, low-dose UVA irradiation led to the activation and nuclear translocation of the tumor-suppressor protein p53, without immediate evidence of DNA damage. researchgate.net However, higher doses of UVA did provoke DNA damage and the expression of pro-inflammatory genes. researchgate.net This suggests that the activation of the p53 pathway and the inflammatory response are dependent on the UVA dosage and may play a role in skin carcinogenesis over time. researchgate.net It is interesting to note that the chemical structure of hydrochlorothiazide, which includes an aromatic chlorine substituent, is shared by other photosensitizing drugs. unibo.it

UVA/UVB Induced Damage and Photocarcinogenesis

No research data is available specifically for 5-Chloro Hydrochlorothiazide on this topic.

Reactive Oxygen Species Generation

No research data is available specifically for 5-Chloro Hydrochlorothiazide on this topic.

Environmental Fate and Ecotoxicological Studies of 5 Chloro Hydrochlorothiazide

Biodegradation and Persistence in Aquatic Environments

There is currently no specific information available in published scientific literature regarding the biodegradation and persistence of 5-Chloro Hydrochlorothiazide (B1673439) in aquatic environments. Safety Data Sheets for the compound indicate that its environmental impact has not been fully investigated and data on its persistence and degradability are not available. lgcstandards.comapolloscientific.co.uk

For context, studies on the parent compound, hydrochlorothiazide, show that it is not readily biodegradable, with one study reporting 36.0% degradation in 28 days under OECD 301E test conditions. fass.se Further simulation studies on hydrochlorothiazide determined a half-life (DT50) in the total aquatic sediment system of approximately 35-37 days, suggesting it is slowly degraded in the environment. fass.se However, due to structural differences, these values cannot be directly extrapolated to 5-Chloro Hydrochlorothiazide.

Phototransformation and Degradation in Water Systems

Specific research on the phototransformation and degradation pathways of 5-Chloro Hydrochlorothiazide in water systems has not been identified in publicly available literature. The addition of a second chlorine atom to the benzothiadiazine structure could influence its photochemical behavior, but without dedicated studies, its specific reactions to sunlight remain unknown.

Studies on the parent compound, hydrochlorothiazide, show that it undergoes photolytic decomposition in water when exposed to solar simulators or direct sunlight. researchgate.netresearchgate.net The primary degradation processes for hydrochlorothiazide involve photohydrolysis of the thiadiazine ring and photosubstitution of the chlorine atom. researchgate.net

Influence of Water Quality and pH

Data specifically detailing the influence of water quality and pH on the phototransformation of 5-Chloro Hydrochlorothiazide are not available.

For the parent compound, hydrochlorothiazide, research has shown that degradation rates are influenced by the water matrix, with degradation occurring fastest in ultrapure water, followed by surface water and then tap water. sci-hub.se The presence of organic and inorganic matter, such as bicarbonates and nitrates, can reduce the degradation rate by competing for radicals. sci-hub.se Furthermore, the photodegradation of hydrochlorothiazide is favored at acidic pH levels. sci-hub.se

Formation of Photoproducts and Mineralization

There is no available information identifying the specific photoproducts or the extent of mineralization resulting from the degradation of 5-Chloro Hydrochlorothiazide.

Irradiation of hydrochlorothiazide in water is known to yield several photoproducts. researchgate.netresearchgate.net One of the main transformation products identified is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (ACBS). researchgate.netresearchgate.net Studies on hydrochlorothiazide also indicate that significant mineralization can occur, with investigations showing that 58% to 70% of the radiolabeled carbon was converted to CO2 by the end of the study period. fass.se

Bioaccumulation Potential in Aquatic Organisms

Specific data on the bioaccumulation potential of 5-Chloro Hydrochlorothiazide in aquatic organisms are not available in current scientific literature. lgcstandards.comapolloscientific.co.uk

The bioaccumulation potential of a substance is often initially estimated using its n-octanol/water partition coefficient (Log Kow). The parent compound, hydrochlorothiazide, has a low Log Kow, which suggests it is not expected to bioconcentrate significantly in aquatic organisms. astrazeneca.com This low potential for bioaccumulation is a key factor in its environmental risk assessment. fass.se Without experimental data for 5-Chloro Hydrochlorothiazide, its potential to accumulate in living tissues remains uncharacterized.

Environmental Risk Assessment Methodologies

While a specific environmental risk assessment for 5-Chloro Hydrochlorothiazide is not available, the methodologies for such an assessment are well-established for pharmaceutical compounds. The standard approach involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). astrazeneca.comdiva-portal.org

The PEC is calculated based on the total amount of the active pharmaceutical ingredient (API) sold, the volume of wastewater produced, and the dilution factor of wastewater in surface water. diva-portal.org A worst-case scenario often assumes zero removal during wastewater treatment. astrazeneca.com

The PNEC is derived from ecotoxicological data from various aquatic organisms (e.g., fish, daphnia, algae). fass.se It is typically calculated by dividing the lowest observed No-Observed-Effect Concentration (NOEC) from chronic toxicity studies by an assessment factor. astrazeneca.comdiva-portal.org This factor accounts for uncertainties when extrapolating from laboratory data to the real environment. diva-portal.org

The environmental risk is then characterized by the PEC/PNEC ratio. A ratio of ≤ 0.1 is generally considered to indicate an insignificant risk to the environment. fass.seastrazeneca.com

Table 1: General Formula for PEC Calculation This interactive table outlines the components used in the standard calculation for the Predicted Environmental Concentration (PEC) in surface water.

| Parameter | Description | Default Value (Example) |

| PEC (µg/L) | Predicted Environmental Concentration | Calculated |

| A | Total API consumption per year ( kg/year ) | Varies by substance |

| R | Removal rate in wastewater treatment | 0% (worst-case) |

| P | Number of inhabitants in the region | Varies by region |

| V | Volume of wastewater per capita (L/day) | 200 L/day |

| D | Dilution factor for surface water | 10 |

| Formula | PEC = (A * 10^9 * (100-R)) / (P * V * D * 365) |

Advanced Research Directions and Future Perspectives

Integration of Omics Technologies (e.g., Proteomics, Metabolomics)

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, represents a significant frontier in understanding the nuanced effects of thiazide diuretics. These approaches allow for a holistic view of the molecular and cellular responses to drug administration, moving beyond single-target interactions to a systems-level understanding.

Research has utilized genomics and transcriptomics to identify novel biomarkers associated with patient response to thiazide diuretics. nih.gov For instance, genome-wide analysis of patients treated with hydrochlorothiazide (B1673439) identified single-nucleotide polymorphisms (SNPs) that correlate with blood pressure response. nih.govahajournals.org The rs10995 G-allele, in particular, was associated with a better blood pressure response and increased mRNA expression of the Vasodilator-Stimulated Phosphoprotein (VASP). nih.govresearchgate.net Such findings highlight the power of integrating different omics data to uncover potential determinants of drug efficacy. researchgate.net

Metabolomics studies have also provided valuable insights. By analyzing changes in metabolite profiles in patients treated with hydrochlorothiazide, researchers have identified specific metabolic signatures linked to the drug's effects. researchgate.net These multi-omic strategies can reveal both on-target and off-target effects of pharmaceutical compounds, offering a more comprehensive picture of their physiological impact. researchgate.net Future studies focusing specifically on 5-Chloro Hydrochlorothiazide could leverage these technologies to delineate its unique metabolic and proteomic footprint, potentially identifying biomarkers for personalized medicine applications.

Table 1: Selected Omics-Based Research Findings for Thiazide Diuretics

| Omics Technology | Key Finding | Associated Compound(s) | Reference |

|---|---|---|---|

| Genomics / Transcriptomics | The rs10995 G-allele is linked to improved blood pressure response and higher mRNA expression of VASP. | Hydrochlorothiazide, Chlorthalidone (B1668885) | nih.govahajournals.org |

| Transcriptomics | Baseline VASP mRNA expression was significantly higher in good responders to hydrochlorothiazide compared to poor responders. | Hydrochlorothiazide, Chlorthalidone | nih.gov |

| Metabolomics | Identified five metabolites independently associated with blood pressure changes during hydrochlorothiazide treatment. | Hydrochlorothiazide | researchgate.net |

| Gene Expression Analysis | Differential expression of the CCL14 gene was observed in thiazide users who developed type 2 diabetes compared to controls. | Thiazide Diuretics | nih.gov |

Computational Modeling and In Silico Predictions

Computational modeling and in silico prediction are becoming indispensable tools in pharmaceutical research. These methods allow for the rapid screening of compounds, prediction of their properties, and elucidation of their interaction mechanisms at a molecular level, thereby accelerating the drug discovery and development process.

In silico studies have been employed to investigate the interaction of hydrochlorothiazide and other sulfonamide diuretics with biological targets. One study used molecular docking to show that hydrochlorothiazide and indapamide (B195227) could bind to the NADPH binding region of bacterial Dihydrofolate Reductase, suggesting a potential mechanism of action related to gut microbiome modulation. nih.govnih.gov Such computational approaches can generate novel hypotheses about a drug's mechanism that can be tested experimentally. nih.gov

Furthermore, computational tools are used to predict the formation and degradation pathways of drug-related impurities. jst.go.jp For a compound like 5-Chloro Hydrochlorothiazide, which is an impurity of hydrochlorothiazide synthesis, in silico models can help predict its formation under various synthetic conditions and its potential degradation products in biological or environmental systems. jst.go.jpomchemlabs.in Toxicity prediction is another critical application; software can assess the potential for adverse effects based on molecular structure, providing early warnings in the development pipeline. researchgate.net

Table 2: Examples of In Silico Studies on Thiazide-Type Compounds

| Study Focus | Methodology | Key Prediction/Finding | Compound(s) | Reference |

|---|---|---|---|---|

| Target Interaction | Molecular Docking | Binds to the NADPH binding site of bacterial Dihydrofolate Reductase. | Hydrochlorothiazide, Indapamide | nih.govnih.gov |

| Antibacterial Potential | Molecular Docking | Quinethazone and S-Bendroflumethiazide showed considerable binding affinity against bacterial peptide deformylase models. | Thiazide derivatives | researchgate.net |

| Impurity Degradation | Degradation Pathway Prediction | Predicted hydrolysis followed by oxidation as a pathway for the formation of an N-nitrosamine impurity. | Indapamide | jst.go.jp |

| Toxicity Profile | Toxicity Prediction (Protox) | Hydrochlorothiazide was predicted to be safe with no major toxicity profile. | Hydrochlorothiazide | researchgate.net |

Development of Novel Analytical Techniques for Trace Analysis

The detection and quantification of 5-Chloro Hydrochlorothiazide, often present as a trace-level impurity, necessitates the development of highly sensitive and specific analytical methods. omchemlabs.in Advanced analytical techniques are crucial for quality control in pharmaceutical manufacturing and for monitoring the presence of these compounds in environmental and biological samples.

High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity in impurity profiling. omchemlabs.inresearchgate.net Validated HPLC methods can effectively separate 5-Chloro Hydrochlorothiazide from the parent hydrochlorothiazide compound and other related substances. omchemlabs.inbenthamdirect.com Other advanced separation techniques like ultra-performance liquid chromatography (UPLC) and capillary electrophoresis are also utilized for their high resolution and efficiency. researchgate.net

For trace analysis, electrochemical methods such as anodic stripping voltammetry have shown remarkable sensitivity, with detection limits reaching the parts-per-billion (ppb) range for hydrochlorothiazide. The development of such ultrasensitive methods is critical for environmental monitoring, where diuretic compounds can be present at very low concentrations. Future research will likely focus on creating even more rapid, cost-effective, and field-deployable analytical systems for the on-site analysis of these compounds.

Table 3: Comparison of Analytical Techniques for Hydrochlorothiazide and Related Compounds

| Technique | Application | Key Features | Reference |

|---|---|---|---|

| HPLC / UPLC | Impurity profiling, quantification in formulations and biological fluids. | High resolution and sensitivity; widely used and validated. | omchemlabs.inresearchgate.netbenthamdirect.com |

| LC-MS | Identification and quantification of trace impurities and degradation products. | High specificity and sensitivity; provides structural information. | researchgate.net |

| Anodic Stripping Voltammetry | Quantitative determination of trace concentrations. | Excellent sensitivity (LOD of 4.3 x 10-9 M); good for trace analysis. | |

| Capillary Electrophoresis | Separation in pharmaceutical and biological samples. | High efficiency, low sample consumption. | researchgate.net |

Green Chemistry Approaches in Synthesis and Degradation

The principles of green chemistry are increasingly being applied to the pharmaceutical industry to minimize environmental impact. This involves developing more sustainable synthetic routes and effective, environmentally benign degradation methods for pharmaceutical compounds and their impurities.

In synthesis, research has explored methods that reduce waste, conserve energy, and use less hazardous materials. Microwave-assisted synthesis, for example, has been shown to produce hydrochlorothiazide derivatives with higher yields and in significantly shorter reaction times compared to conventional heating methods, offering an eco-friendly chemical pathway. researchgate.net Another green approach involves the one-pot synthesis of molecularly imprinted polymers for extracting hydrochlorothiazide, which can be performed without organic solvents. acs.org

For degradation, advanced oxidation processes (AOPs) are being investigated to remove diuretic residues from water. nih.gov Techniques utilizing UV or solar radiation in combination with oxidizing agents like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) have proven effective in completely degrading hydrochlorothiazide. nih.govresearchgate.net Studies have shown that these processes can break down the parent compound into less toxic byproducts. nih.gov Photocatalytic degradation using materials like titanium dioxide (TiO₂) under natural sunlight is another promising and sustainable approach for wastewater treatment. chemisgroup.us

Table 4: Green Chemistry Strategies for Hydrochlorothiazide and Derivatives

| Approach | Application | Description | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Synthesis | Provides shorter reaction times, better yields, and conserves energy compared to conventional methods. | researchgate.net |

| Solvent-Free Synthesis | Synthesis / Extraction | Development of water-compatible molecularly imprinted nanoparticles for extraction without using organic solvents. | acs.org |

| Advanced Oxidation Processes (AOPs) | Degradation | Use of UV/solar radiation with H₂O₂ or K₂S₂O₈ to achieve up to 100% degradation of HCTZ in water. | nih.gov |

| Solar Photocatalysis | Degradation | Sequential biological and solar photocatalytic treatment effectively removes diuretic residues from wastewater. | chemisgroup.us |

Comparative Studies with Other Thiazide-Type Diuretics

Comparative studies are essential for contextualizing the properties and performance of a specific compound like 5-Chloro Hydrochlorothiazide relative to other members of its class. The majority of research has focused on comparing hydrochlorothiazide (HCTZ) with the thiazide-like diuretic chlorthalidone.

These studies consistently indicate that chlorthalidone has a longer duration of action and is more potent than hydrochlorothiazide at equivalent doses. ccjm.orgahajournals.org Meta-analyses have concluded that thiazide-like diuretics such as chlorthalidone and indapamide may offer a greater reduction in blood pressure compared to HCTZ. nih.govresearchgate.net For instance, one pairwise comparison in the same individuals found that 25 mg of chlorthalidone produced a greater reduction in systolic and diastolic blood pressure than 25 mg of HCTZ. nih.gov

While chlorthalidone may be more potent, some studies suggest it may also be associated with a higher incidence of certain metabolic effects. ccjm.orgresearchgate.net However, other large-scale analyses and trials have reported comparable outcomes and safety profiles between the two drugs. researchgate.netjmatonline.com These extensive comparative data on HCTZ provide a critical benchmark for future studies on its derivatives, including 5-Chloro Hydrochlorothiazide, to evaluate their relative potency and characteristics.

Table 5: Summary of Comparative Findings Between Hydrochlorothiazide and Chlorthalidone

| Parameter | Finding | Reference |

|---|---|---|

| Potency | Chlorthalidone is approximately 1.5 to 2.0 times as potent as hydrochlorothiazide. | ccjm.orgahajournals.org |

| Duration of Action | Chlorthalidone has a significantly longer half-life and duration of action than hydrochlorothiazide. | ccjm.orgnih.gov |

| Blood Pressure Reduction | Multiple studies and meta-analyses show chlorthalidone provides greater systolic and/or diastolic blood pressure reduction than HCTZ at equivalent doses. | nih.govnih.govjmatonline.com |

| Cardiovascular Events | Some analyses suggest chlorthalidone is superior in reducing cardiovascular events, while others find no significant difference. | researchgate.netresearchgate.net |

References

Peer-Reviewed Journal Articles

Hertzog DL, et al. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan (B1675146) potassium, hydrochlorothiazide (B1673439), and their degradation products. J Pharm Biomed Anal. 2002 Oct 15;30(3):747-60. medchemexpress.com

Nath, M.R., and Saira, M. Synthesis, isolation, and characterization of hydrochlorothiazide dimer impurity. J. Pharm. Sci. 5(Suppl 3), 867-871 (2013). caymanchem.com

Desai, Pritesh R., et al. “Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Quantification of 15 Organic Impurities of Olmesartan Medoxomil, Amlodipine and Hydrochlorothiazide in Combined Dosage Form.” Chromatographia, vol. 82, no. 5, Apr. 2019, pp. 819–33.

Purification and Identification of an Impurity in Bulk Hydrochlorothiazide. Journal of Pharmaceutical and Biomedical Analysis. pharxmonconsulting.com

Books and Book Chapters

Information on the synthesis of related compounds can be found in general medicinal chemistry textbooks, although specific mentions of 5-chloro hydrochlorothiazide are rare.

Conference Proceedings

Information not available from the provided search results.

Regulatory Documents and Guidelines

International Conference on Harmonization (ICH) guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B) are relevant for controlling impurities like 5-chloro hydrochlorothiazide. pharxmonconsulting.com

Pharmacopoeial standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set limits for impurities in hydrochlorothiazide.

Q & A

Basic: What analytical methods are used to detect and quantify 5-Chloro Hydrochlorothiazide in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with gradient elution is the standard method for detecting 5-Chloro Hydrochlorothiazide as an impurity. A validated stability-indicating method uses a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of methanol-tetrahydrofuran-acetate buffer (47:10:43 v/v/v) at pH 6.5 and UV detection at 265 nm. The limit of quantification (LOQ) for 5-Chloro Hydrochlorothiazide is 0.047 µg/mL, ensuring sensitivity for trace impurity analysis .

Basic: What is the pharmacological role of 5-Chloro Hydrochlorothiazide in hypertension research?

5-Chloro Hydrochlorothiazide is a derivative of hydrochlorothiazide (HCTZ), a thiazide diuretic that inhibits renal sodium-chloride cotransport. It is primarily studied as a process-related impurity in HCTZ formulations but retains diuretic properties. Thiazides like HCTZ are first-line antihypertensives per JNC 7 guidelines, reducing systolic blood pressure by 10–15 mmHg at standard doses .

Advanced: How can experimental design (DoE) optimize HPLC methods for Hydrochlorothiazide impurity profiling?

Factorial design and response surface methodology (RSM) are critical for HPLC optimization. For example, a 2³ factorial design evaluates factors like methanol content, pH, and column temperature, while Derringer’s desirability function balances multiple responses (e.g., resolution, peak symmetry). This approach reduces trial runs by 40% and identifies optimal conditions (e.g., 25°C, pH 6.5) for simultaneous analysis of HCTZ and its impurities .

Advanced: What genetic markers influence interindividual variability in Hydrochlorothiazide blood pressure response?

A polygenic response score incorporating PRKAG2 (rs2727563), DCC (rs12604940), and EPHX2 (rs13262930) explains 11–12% of systolic/diastolic BP variability. Carriers of 6 risk alleles show a 16.3/10.4 mmHg greater BP reduction compared to 1-allele carriers. These loci implicate netrin signaling pathways in thiazide efficacy, highlighting pharmacogenomic stratification strategies .

Advanced: How do thiazide diuretics compare in potency and cardiovascular outcomes?

Meta-analysis reveals a potency hierarchy: bendroflumethiazide > chlorthalidone > HCTZ. For a 10 mmHg systolic BP reduction, equivalent doses are 1.4 mg, 8.6 mg, and 26.4 mg, respectively. Despite lower potency, HCTZ is favored clinically due to reduced hypokalemia risk vs. chlorthalidone. However, ambulatory BP monitoring shows chlorthalidone 25 mg outperforms HCTZ 50 mg in nocturnal BP control (−13.5 vs. −6.4 mmHg) .

Advanced: What methodological flaws arise in clinical trials assessing Hydrochlorothiazide for nephrolithiasis prevention?

The NOSTONE trial, while rigorous, faced statistical limitations: inadequate power for subgroup analyses (e.g., stone composition) and potential confounding from dietary oxalate variability. Future trials should incorporate 24-hour urine metabolite profiling and standardized dietary controls to isolate HCTZ’s effect on calcium excretion .

Advanced: How does Hydrochlorothiazide alter glucose and lipid metabolism in hypertensive patients?

HCTZ (40 mg/day) reduces insulin sensitivity by 11% and increases fasting insulin by 15%, linked to potassium depletion. It elevates LDL cholesterol (6%) and triglycerides (15–25%), contrasting with neutral effects from ACE inhibitors. Researchers must monitor metabolic parameters in long-term studies, particularly in diabetic cohorts .

Advanced: What are the challenges in validating 5-Chloro Hydrochlorothiazide as a stability-indicating impurity?

Key challenges include:

- Specificity : Resolving 5-Chloro HCT from structurally similar impurities (e.g., CTZ, HCT RC-A) under stress conditions (acid/alkaline hydrolysis).

- Robustness : Maintaining resolution (±0.2% mobile phase variation) and column temperature (±2°C).

- LOQ Validation : Achieving <0.05 µg/mL detection limits requires high-purity reference standards and minimized baseline noise .

Advanced: How do factorial designs enhance combination therapy trials for hypertension?